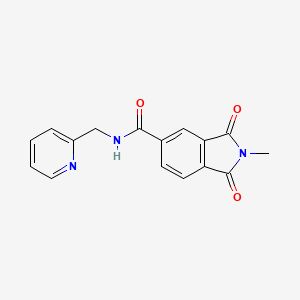
2-methyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide
Descripción general
Descripción
2-methyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is a crucial pathway in the regulation of cell growth and death, and MI-2 has shown potential as a therapeutic agent in cancer treatment. In
Mecanismo De Acción
The mechanism of action of 2-methyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide involves the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while also inhibiting its transcriptional activity. This compound binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization and activation of p53.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide is its selectivity for the MDM2-p53 interaction, which reduces the potential for off-target effects. Additionally, this compound has shown efficacy in a variety of cancer cell lines and animal models. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of this compound in different types of cancer and in combination with other therapies. Finally, the role of this compound in the regulation of other cellular pathways beyond the MDM2-p53 interaction is an area of potential future research.
Aplicaciones Científicas De Investigación
2-methyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, a tumor suppressor protein. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Propiedades
IUPAC Name |
2-methyl-1,3-dioxo-N-(pyridin-2-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-19-15(21)12-6-5-10(8-13(12)16(19)22)14(20)18-9-11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOXAOFFFKSOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4403375.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4403379.png)
![4-[(ethylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4403380.png)
![ethyl 1-[4-(propionyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4403383.png)


![2-[(2-aminophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4403411.png)
![4-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B4403423.png)

![N-[3-(acetylamino)phenyl]-4-[(3-methylphenoxy)methyl]benzamide](/img/structure/B4403433.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403450.png)
![(2-methoxyethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4403459.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4403472.png)